molecular formula C22H20N2O4S B14969245 6-ethyl-N-(2-methoxyphenyl)-6H-dibenzo[c,e][1,2]thiazine-9-carboxamide 5,5-dioxide

6-ethyl-N-(2-methoxyphenyl)-6H-dibenzo[c,e][1,2]thiazine-9-carboxamide 5,5-dioxide

Cat. No.: B14969245
M. Wt: 408.5 g/mol
InChI Key: ICKHVPXWTLYWMV-UHFFFAOYSA-N
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Description

6-ethyl-N-(2-methoxyphenyl)-6H-dibenzo[c,e][1,2]thiazine-9-carboxamide 5,5-dioxide is a complex organic compound that belongs to the thiazine family. Thiazines are heterocyclic compounds containing both sulfur and nitrogen atoms in their ring structure.

Preparation Methods

The synthesis of 6-ethyl-N-(2-methoxyphenyl)-6H-dibenzo[c,e][1,2]thiazine-9-carboxamide 5,5-dioxide typically involves multiple steps, starting from readily available precursors. The synthetic route often includes the formation of the thiazine ring through cyclization reactions. Common reagents used in these reactions include sulfur-containing compounds and nitrogen sources. Industrial production methods may involve optimizing reaction conditions such as temperature, pressure, and solvent choice to maximize yield and purity .

Chemical Reactions Analysis

This compound undergoes various types of chemical reactions, including:

Scientific Research Applications

6-ethyl-N-(2-methoxyphenyl)-6H-dibenzo[c,e][1,2]thiazine-9-carboxamide 5,5-dioxide has been extensively studied for its potential applications in scientific research. Some of its notable applications include:

Mechanism of Action

The mechanism of action of 6-ethyl-N-(2-methoxyphenyl)-6H-dibenzo[c,e][1,2]thiazine-9-carboxamide 5,5-dioxide involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in inflammation or cancer progression, thereby exerting its therapeutic effects .

Comparison with Similar Compounds

When compared to other similar compounds, 6-ethyl-N-(2-methoxyphenyl)-6H-dibenzo[c,e][1,2]thiazine-9-carboxamide 5,5-dioxide stands out due to its unique structural features and diverse biological activities. Similar compounds include:

Properties

Molecular Formula

C22H20N2O4S

Molecular Weight

408.5 g/mol

IUPAC Name

6-ethyl-N-(2-methoxyphenyl)-5,5-dioxobenzo[c][1,2]benzothiazine-9-carboxamide

InChI

InChI=1S/C22H20N2O4S/c1-3-24-19-13-12-15(22(25)23-18-9-5-6-10-20(18)28-2)14-17(19)16-8-4-7-11-21(16)29(24,26)27/h4-14H,3H2,1-2H3,(H,23,25)

InChI Key

ICKHVPXWTLYWMV-UHFFFAOYSA-N

Canonical SMILES

CCN1C2=C(C=C(C=C2)C(=O)NC3=CC=CC=C3OC)C4=CC=CC=C4S1(=O)=O

Origin of Product

United States

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